molecular formula C9H6ClNO2S B3237582 Methyl 6-chlorobenzo[d]thiazole-2-carboxylate CAS No. 1392015-56-3

Methyl 6-chlorobenzo[d]thiazole-2-carboxylate

Cat. No. B3237582
CAS RN: 1392015-56-3
M. Wt: 227.67 g/mol
InChI Key: QBFZHNDPUSOYNU-UHFFFAOYSA-N
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Description

“Methyl 6-chlorobenzo[d]thiazole-2-carboxylate” is a chemical compound with the molecular formula C9H6ClNO2S . It is also known as “methyl 6-chloro-1,3-benzothiazole-2-carboxylate” and "2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)c1cccc2sc(Cl)nc12 . This indicates that the molecule contains a benzothiazole ring with a chlorine atom at the 6-position and a methyl ester group at the 2-position .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 227.67 . The compound is a solid .

Scientific Research Applications

Synthesis and Drug Discovery

Methyl 6-chlorobenzo[d]thiazole-2-carboxylate is used in the synthesis of various compounds in medicinal chemistry. Durcik et al. (2020) demonstrated its use in creating hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks for drug discovery, highlighting its versatility in synthetic chemistry (Durcik et al., 2020).

Antimicrobial Agents

In the field of antimicrobial research, a study by B'Bhatt and Sharma (2017) showed the effectiveness of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, related to this compound, as potent antimicrobial agents (B'Bhatt & Sharma, 2017).

Antitumor and Antifilarial Agents

Kumar et al. (1993) explored the potential of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, related to the compound , for inhibiting leukemia cell proliferation and for antifilarial activity. This demonstrates the compound's potential in cancer and parasitic infection treatments (Kumar et al., 1993).

Anti-Inflammatory Activity

Research by Abignente et al. (1983) on compounds structurally similar to this compound showed anti-inflammatory, analgesic, and antipyretic activities, further underscoring its medicinal significance (Abignente et al., 1983).

properties

IUPAC Name

methyl 6-chloro-1,3-benzothiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)8-11-6-3-2-5(10)4-7(6)14-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFZHNDPUSOYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206663
Record name 2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1392015-56-3
Record name 2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392015-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzothiazolecarboxylic acid, 6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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